三氟化铝三水合物

描述

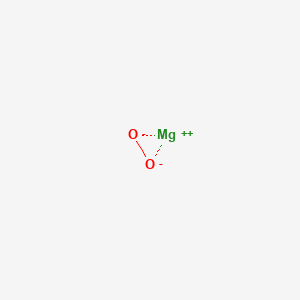

Aluminium trifluoride trihydrate is an inorganic compound with a multitude of scientific research applications . It is used as an additive for the production of aluminum by electrolysis, to inhibit fermentation, and in the preparation of low index films . It also serves as a flux ingredient for the removal of magnesium in the refining of aluminum scrap .

Synthesis Analysis

While specific synthesis methods for Aluminium trifluoride trihydrate were not found in the search results, it is known to be used as a catalyst in organic synthesis, a reagent in chemical analysis, and an electrolyte in electrochemical cells .Molecular Structure Analysis

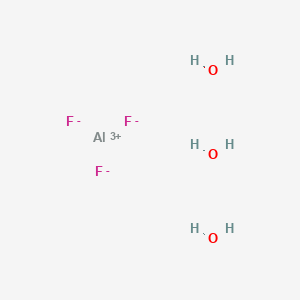

The molecular formula of Aluminium trifluoride trihydrate is H6AlF3O3 . It has an average mass of 138.023 Da and a mono-isotopic mass of 138.008438 Da .Chemical Reactions Analysis

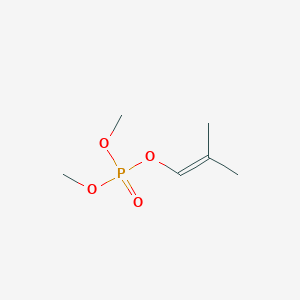

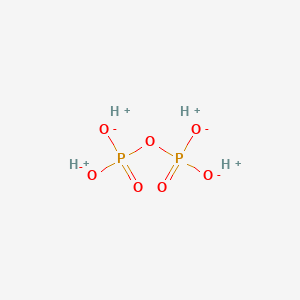

Aluminium fluoride complexes are used to study the mechanistic aspects of phosphoryl transfer reactions in biology . These reactions are of fundamental importance to cells, as phosphoric acid anhydrides such as adenosine triphosphate and guanosine triphosphate control most of the reactions involved in metabolism, growth, and differentiation .Physical And Chemical Properties Analysis

Aluminium trifluoride trihydrate is a colorless to white crystalline solid . It has a density of 1.914 g/cm3 . The molecular formula is H6AlF3O3, with an average mass of 138.023 Da and a mono-isotopic mass of 138.008438 Da .科学研究应用

Catalyst in Organic Synthesis

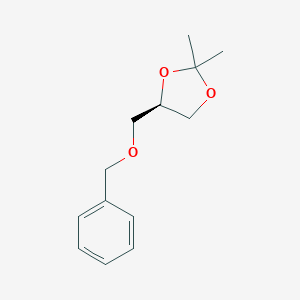

Aluminium trifluoride trihydrate is utilized as a catalyst in organic synthesis processes. Its amphoteric nature allows it to act as a Lewis acid in acidic solutions, accepting electron pairs from electron-rich species. This property is particularly useful in reactions such as acetalization, where it helps in the transformation of crude glycerol into valuable acetals .

作用机制

Target of Action

Aluminium trifluoride trihydrate primarily targets the production of aluminium by electrolysis . It is an important additive in this process, where it lowers the melting point to below 1000 °C and increases the conductivity of the solution .

Mode of Action

The compound interacts with its targets by being dissolved into the molten salt used in the electrolysis process . This interaction results in a decrease in the melting point and an increase in the conductivity of the solution, facilitating the production of aluminium .

Biochemical Pathways

Aluminium trifluoride trihydrate affects the electrolysis pathway in the production of aluminium . Its addition to the molten salt solution enhances the efficiency of the electrolysis process, leading to the successful extraction of aluminium .

Pharmacokinetics

It is known to be slightly soluble in water , which could potentially impact its bioavailability in aqueous environments.

Result of Action

The primary result of the action of aluminium trifluoride trihydrate is the efficient production of aluminium through electrolysis . By lowering the melting point and increasing the conductivity of the solution, it facilitates the extraction of aluminium from aluminium oxide .

Action Environment

The action of aluminium trifluoride trihydrate is influenced by environmental factors such as temperature and the presence of other compounds. For instance, its effectiveness in lowering the melting point and increasing the conductivity of the solution is enhanced at high temperatures, which are typical in the electrolysis process . Additionally, its action can be influenced by the presence of other compounds in the solution, such as cryolite .

安全和危害

Aluminium trifluoride trihydrate may cause respiratory irritation, skin irritation, and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .

属性

IUPAC Name |

aluminum;trifluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLZIAYVINRQEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621413 | |

| Record name | Aluminium fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15098-87-0 | |

| Record name | Aluminium fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。